molecular formula C14H18BrNO2 B1603063 Benzyl 3-(bromomethyl)piperidine-1-carboxylate CAS No. 242459-81-0

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

Cat. No. B1603063
M. Wt: 312.2 g/mol
InChI Key: YXSCVZBVAAVNKV-UHFFFAOYSA-N
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Description

“Benzyl 3-(bromomethyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C14H18BrNO2 . It consists of 18 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Bromine atom .


Molecular Structure Analysis

The molecular structure of “Benzyl 3-(bromomethyl)piperidine-1-carboxylate” is characterized by a benzyl group, a bromomethyl group, and a piperidine-1-carboxylate group . The average mass of the molecule is 312.202 Da and the monoisotopic mass is 311.052094 Da .

Scientific Research Applications

  • Synthesis and Biological Evaluation of 3-benzyl/piperazino-methyl-1,2,3-triazol-4-yl)-2,3-dihydro-1,3,4-thiadiazole-2-thione
    • Application : This research involves the synthesis of a new series of compounds that are structurally similar to Benzyl 3-(bromomethyl)piperidine-1-carboxylate. These compounds were evaluated for their antibacterial activity against human pathogenic organisms such as Escherichia coli, Bacillus subtilis, and Staphylococcus typhi .
    • Method : The compounds were synthesized from 5-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-2,3-dihydro-1,3-thiazole-2-thione . The chemical structures of all the new compounds were established by IR, 1H, 13C NMR, MS, and elemental data .
    • Results : The investigation of antibacterial screening data revealed that compounds containing 4-chlorobenzyl, 4-nitrobenzyl moiety on the thiadiazole and compounds containing N-methylpiperazine moiety on the thiadiazole displayed good antibacterial activity against all the organisms. Compounds 8c and 9a were highly active against B. subtilis and S. typhi .
  • 1-benzyl-3-(bromomethyl)piperidine

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .
  • benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .
  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .
  • 1-benzyl-3-(bromomethyl)piperidine

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .
  • benzyl 4-[(3-aminopropyl)amino]piperidine-1-carboxylate dihydrochloride

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .
  • Benzyl 3-(hydroxymethyl)piperidine-1-carboxylate

    • This compound is structurally similar to “Benzyl 3-(bromomethyl)piperidine-1-carboxylate”. It’s used in various chemical reactions, but specific applications or experimental procedures are not mentioned .

properties

IUPAC Name

benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BrNO2/c15-9-13-7-4-8-16(10-13)14(17)18-11-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXSCVZBVAAVNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629495
Record name Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 3-(bromomethyl)piperidine-1-carboxylate

CAS RN

242459-81-0
Record name 1-Piperidinecarboxylic acid, 3-(bromomethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=242459-81-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 3-(bromomethyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The title compound was prepared by the method of Preparation 9 from benzyl 3-(hydroxymethyl)-1-piperidinecarboxylate [Preparation 59] and carbon tetrabromide. The crude product was purified by column chromatography on silica gel eluting with a solvent gradient of 0:100 changing to 80:20, by volume ethyl acetate:hexane, in 10% increments, to afford benzyl 3-(bromomethyl)-1-piperidinecarboxylate as an oil.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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